(1R,2R)-Bortezomib-d5
Description
Properties
Molecular Formula |
C19H25BN4O4 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
[(1R)-3-methyl-1-[[(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1/i3D,4D,5D,6D,7D |
InChI Key |
GXJABQQUPOEUTA-PXQLSCECSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origin of Product |
United States |
Rationale for Deuterated Analogs in Molecular and Cellular Research
The use of deuterated compounds, like (1R,2R)-Bortezomib-d5, is a well-established strategy in molecular and cellular research. simsonpharma.com Deuterium (B1214612) labeling involves the substitution of hydrogen atoms with deuterium. musechem.com This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect. acs.org
In preclinical research, this effect is particularly valuable for:
Metabolic Stability Studies: By replacing hydrogen with deuterium at sites of metabolic activity, researchers can investigate the metabolic pathways of a drug. cdnsciencepub.com A slower metabolism of the deuterated analog can help in identifying the primary sites of metabolic breakdown.
Pharmacokinetic Analysis: Deuterated compounds are frequently used as internal standards in quantitative analysis, especially in mass spectrometry-based methods. clearsynth.comscioninstruments.com Their similar chemical behavior to the non-deuterated drug, but distinct mass, allows for accurate quantification of the drug and its metabolites in biological samples. clearsynth.com
Mechanism of Action Studies: Understanding how a drug interacts with its target is fundamental. Deuterated analogs can be used to trace the drug's journey within a cell and its binding to specific proteins, providing insights into its mechanism of action.
Historical Context of Bortezomib Discovery and Mechanistic Inquiry
Bortezomib (B1684674), originally known as PS-341, was first synthesized in 1995. drugbank.comnih.gov Its development marked a significant milestone in cancer therapy as the first proteasome inhibitor to be approved for clinical use. nih.govnih.gov The journey of bortezomib from a laboratory curiosity to a frontline cancer treatment was a testament to persistent scientific inquiry.
Initially, research focused on the role of the proteasome in cellular protein degradation. youtube.com The proteasome is a complex cellular machine responsible for breaking down unwanted or damaged proteins, a crucial process for maintaining cellular health and function. nih.govwikipedia.org Scientists hypothesized that inhibiting the proteasome could be a viable strategy to combat cancer, as cancer cells are often more reliant on the proteasome for their survival and proliferation. wikipedia.orgeuropa.eu
Bortezomib was designed as a dipeptide boronic acid that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome. nih.govpfizermedicalinformation.com By binding to the active site of the proteasome, bortezomib prevents the degradation of proteins that regulate cell growth and apoptosis (programmed cell death). drugbank.comwikipedia.org This leads to an accumulation of pro-apoptotic factors, ultimately triggering the death of cancer cells. nih.gov
The initial preclinical studies demonstrated bortezomib's potent anti-tumor activity in various cancer models, including multiple myeloma. europa.eupfizermedicalinformation.com These promising results paved the way for clinical trials, which eventually led to its FDA approval in 2003 for the treatment of multiple myeloma. wikipedia.orgwikipedia.orgmassbio.org
Significance of Isotopic Labeling in Biological System Investigations
Stereoselective Synthesis Methodologies for Bortezomib (B1684674) Scaffold Precursors
The creation of the Bortezomib scaffold with its specific stereochemistry is a critical challenge. The molecule contains two chiral centers, demanding highly stereoselective synthetic methods. One of the most crucial precursors is the α-aminoboronic acid moiety. researchgate.net
Several strategies have been developed to achieve the desired stereoisomer:
Matteson Homologation: A key reaction in the synthesis of α-amino boronate esters is the diastereoselective Matteson reaction. researchgate.netresearchgate.net This method involves the reaction of a boronic ester with a dichloromethyllithium reagent, followed by displacement of a chloride with an azide (B81097) or an equivalent amine source, to create the chiral center adjacent to the boron atom. newdrugapprovals.orggoogle.com The stereoselectivity is often guided by a chiral auxiliary. google.comgoogle.com
Chiral Auxiliaries: Historically, chiral diols like (S)-(+)-pinanediol have been used as chiral auxiliaries to direct the stereochemical outcome of the Matteson reaction. newdrugapprovals.orggoogle.com While effective, the high cost of these auxiliaries is a significant drawback for larger-scale synthesis. newdrugapprovals.orggoogle.com
Diastereomeric Resolution: An alternative approach circumvents the need for expensive chiral auxiliaries. This method starts with a racemic α-aminoboronic ester, such as a pinacol (B44631) derivative. newdrugapprovals.orggoogle.comgoogle.com This racemic intermediate is then coupled with a chiral building block, N-protected L-phenylalanine, to form a mixture of diastereomers. These diastereomers can then be separated by methods such as fractional crystallization or chromatography. google.com
The final step in assembling the main scaffold involves forming an amide bond between the α-aminoboronic acid precursor and the pyrazine-2-carboxylic acid-L-phenylalanine fragment. The use of coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has been shown to be effective and can suppress racemization during this coupling step. researchgate.net
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Chiral Auxiliary | Uses chiral diols (e.g., pinanediol) to direct stereoselective Matteson homologation. newdrugapprovals.orggoogle.com | High stereoselectivity. google.com | High cost of the chiral auxiliary. newdrugapprovals.orggoogle.com |
| Diastereomeric Resolution | Couples a racemic boronic ester with chiral L-phenylalanine, followed by separation of diastereomers. google.com | Avoids expensive chiral auxiliaries; uses a component (L-phenylalanine) that is part of the final molecule. newdrugapprovals.orggoogle.com | Requires an additional separation step (e.g., crystallization). google.com |
| Flow Synthesis | Utilizes continuous flow reactors for the synthesis of the α-amino boronic ester precursor. researchgate.net | Efficient, rapid synthesis (<30 min residence time), improved reproducibility. researchgate.net | Requires specialized equipment. |
Strategies for Site-Specific Deuterium Labeling
The designation "(1R,2R)-Bortezomib-d5" specifies that five deuterium atoms are incorporated into the molecule. The full chemical name, ((R)-3-Methyl-1-((S)-3-(phenyl-d5)-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid, confirms that the deuterium atoms are located on the phenyl ring of the L-phenylalanine moiety. simsonpharma.com
The most direct strategy for achieving this site-specific labeling is to use a deuterated starting material. In this case, the synthesis would employ L-phenylalanine-d5 , where the five hydrogen atoms of the phenyl ring are replaced with deuterium. This deuterated building block is then carried through the synthetic sequence.
The general synthetic approach would involve:
Preparation of the Deuterated Dipeptide: L-phenylalanine-d5 is first coupled with pyrazine-2-carboxylic acid.
Coupling with the Boronic Acid Moiety: The resulting N-(pyrazinoyl)-L-phenylalanine-d5 is then coupled with the previously synthesized (R)-1-amino-3-methylbutylboronic acid ester precursor. researchgate.net
Deprotection: The final step involves the hydrolysis of the boronic ester to yield the final this compound boronic acid.
This "deuterated pool" approach, using pre-labeled building blocks, is a common and efficient method for preparing specifically deuterated active pharmaceutical ingredients (APIs). nih.gov It ensures that the deuterium is located only at the desired positions, avoiding non-specific H-D exchange that might occur if deuteration were attempted late in the synthesis.
Isotopic Purity and Regioselectivity Assessment of this compound
Ensuring the correct isotopic composition and location of the deuterium atoms is paramount. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard for this assessment. rsc.org
Key Analytical Techniques:
High-Resolution Mass Spectrometry (LC-ESI-HR-MS): This technique is used to determine the isotopic enrichment and distribution. rsc.org By analyzing the full scan mass spectrum, the relative intensities of the ions corresponding to the desired d5 compound and any lower isotopologues (d0 to d4) can be measured. nih.gov The isotopic purity is calculated after correcting for the natural abundance of isotopes like ¹³C. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the regioselectivity—the exact location of the deuterium labels.
¹H NMR: The absence or significant reduction of signals in the aromatic region of the proton NMR spectrum provides direct evidence of deuteration on the phenyl ring.
²H NMR: A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the phenyl ring, confirming their presence.
¹³C NMR: The carbon signals for the deuterated phenyl ring will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered (an isotope effect), further confirming the location of the labels.
The presence of lower isotopologues (e.g., d4, d3) is a critical quality attribute. nih.gov Rather than a single isotopic purity value, a complete distribution profile is often a more accurate and defensible description of the deuterated API. nih.gov
| Analytical Method | Purpose | Information Obtained |
| HR-MS | Isotopic Enrichment | Determines the percentage of the d5 species and quantifies lower isotopologues (d0-d4). rsc.orgresearchgate.net |
| ¹H NMR | Regioselectivity Confirmation | Disappearance of phenyl proton signals confirms D-for-H substitution. rsc.org |
| ²H NMR | Direct Detection | Directly observes the deuterium nuclei at the labeled positions. |
| ¹³C NMR | Structural Confirmation | Shows C-D coupling and isotopic shifts for carbons attached to deuterium, confirming label location. rsc.org |
Scalability and Reproducibility in Laboratory-Scale Production
The transition from a theoretical synthetic route to a reproducible laboratory-scale production process involves several considerations. The challenges include the cost of materials, the robustness of the reactions, and the consistency of product quality.
Reproducibility: Achieving batch-to-batch consistency requires well-defined protocols and rigorous analytical controls at each step. The development of flow synthesis for the key α-amino boronic ester precursor represents a significant step towards improving reproducibility and efficiency. researchgate.netresearchgate.net Flow chemistry offers precise control over reaction parameters like temperature and residence time, leading to a more consistent product. researchgate.net
Scalability: Scaling up the synthesis presents economic and practical challenges. The high cost of deuterated starting materials, such as L-phenylalanine-d5, is a major factor. nih.gov Furthermore, synthetic routes that rely on expensive reagents like pinanediol are less favorable for scaling. google.com The diastereomeric resolution pathway is more economically viable as it uses a cheaper racemic starting material and incorporates the resolving agent (L-phenylalanine) into the final product structure. newdrugapprovals.org
Purification: The purification of the final compound and its intermediates is critical. For the diastereomeric resolution pathway, the efficiency of the crystallization step used to separate the diastereomers is crucial for the stereochemical purity of the final product. google.com Final purification of Bortezomib is often achieved through crystallization of its trimeric anhydride (B1165640) (boroxine). google.com
The successful laboratory-scale production of this compound hinges on a balance between stereochemical control, efficient isotopic labeling, and practical, cost-effective synthetic operations.
Proteasome Inhibition: Subunit Specificity and Kinetic Parameters
This compound functions as a reversible inhibitor of the 26S proteasome, a large multi-catalytic protease complex essential for the degradation of ubiquitinated proteins and the maintenance of cellular protein homeostasis. nih.govwikipedia.org The boron atom within the bortezomib molecule is key to its inhibitory activity, forming a stable but reversible complex with the active site threonine residue of the proteasome's catalytic subunits. wikipedia.orgnih.gov
The 26S proteasome possesses three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like, and caspase-like (also referred to as peptidylglutamyl peptide hydrolysing or PGPH activity). nih.gov this compound exhibits a high degree of specificity, primarily targeting the chymotrypsin-like activity mediated by the β5 subunit (PSMB5) of the 20S core particle. ashpublications.orgoup.com To a lesser extent, it also inhibits the caspase-like activity of the β1 subunit. ashpublications.orgdrugbank.com At higher concentrations, the trypsin-like activity of the β2 subunit can also be inhibited. ashpublications.org This selective inhibition disrupts the normal degradation of a multitude of regulatory proteins, triggering a cascade of cellular responses. patsnap.com
Kinetic studies have characterized bortezomib as a slow-tight binding inhibitor. portlandpress.com The inhibition constant (Ki) for the β5 subunit has been determined to be in the nanomolar range, highlighting its potency. For instance, one study reported a Ki value of 0.56 ± 0.072 nM for the inhibition of the human 20S proteasome's β5 subunit. portlandpress.comresearchgate.net The reversible nature of this inhibition allows for the recovery of proteasome activity after the drug is cleared. nih.govpnas.org
Table 1: Proteasome Subunit Specificity and Kinetic Parameters of Bortezomib
| Parameter | Value/Description | References |
|---|---|---|
| Primary Target | Chymotrypsin-like (CT-L) activity of the β5 subunit (PSMB5) | ashpublications.org, oup.com |
| Secondary Target | Caspase-like activity of the β1 subunit (PSMB6) | ashpublications.org, drugbank.com |
| Tertiary Target (at higher concentrations) | Trypsin-like activity of the β2 subunit (PSMB7) | ashpublications.org |
| Inhibition Constant (Ki) for β5 subunit | 0.56 ± 0.072 nM | portlandpress.com, researchgate.net |
| Mechanism of Inhibition | Reversible, slow-tight binding inhibitor | portlandpress.com, nih.gov |
Upstream Signaling Pathway Modulations by Proteasome Inhibition
The inhibition of the proteasome by this compound sets off a series of upstream signaling events, primarily driven by the accumulation of proteins that are normally degraded. A key pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade. patsnap.comnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. patsnap.com Proteasome inhibition prevents the degradation of IκB, thereby blocking the translocation of NF-κB to the nucleus and inhibiting the transcription of its target genes, many of which are involved in cell survival and proliferation. patsnap.comnih.gov
Furthermore, proteasome inhibition leads to the activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. nih.govnih.gov The activation of JNK can, in turn, phosphorylate various downstream targets, contributing to both pro-apoptotic and pro-survival signals depending on the cellular context. nih.govashpublications.org Studies have shown that bortezomib can stimulate the phosphorylation of JNK, leading to the activation of transcription factors like AP-1 and ATF-2. nih.gov
Other signaling pathways are also impacted. For instance, the insulin-like growth factor 1 (IGF-1) pathway has been found to be upregulated in bortezomib-resistant cells. mdpi.com Conversely, bortezomib has been shown to inactivate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in certain cancer models, leading to decreased expression of its downstream targets like c-Myc, Cyclin D1, and Bcl-2. spandidos-publications.com
Downstream Cellular Effectors and Biochemical Cascade Perturbations
The upstream signaling alterations induced by this compound trigger a wide array of downstream cellular effects. The stabilization of cell cycle regulators, such as the cyclin-dependent kinase inhibitors p21 and p27, leads to cell cycle arrest, primarily at the G2-M phase. drugbank.compatsnap.comnih.gov This prevents the cell from progressing through division.
The accumulation of pro-apoptotic proteins is a central mechanism of bortezomib's action. nih.gov By preventing their degradation, this compound leads to an increase in the levels of proteins like the pro-apoptotic Bcl-2 family members Bax and Noxa. nih.govfrontiersin.org This shifts the balance within the cell towards apoptosis. The activation of caspases, the executioners of apoptosis, is a critical downstream event. Bortezomib has been shown to induce the activation of both initiator caspases, such as caspase-8 and caspase-9, and effector caspases, like caspase-3. nih.govashpublications.org The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis and is consistently observed following bortezomib treatment. nih.govnih.gov
Impact on Protein Homeostasis and Unfolded Protein Response Activation
By blocking the primary cellular machinery for degrading misfolded and damaged proteins, this compound profoundly disrupts protein homeostasis, or "proteostasis." ijbs.com This leads to the accumulation of ubiquitinated proteins within the cell, a condition known as proteotoxic stress. patsnap.comiiarjournals.org The cell responds to this stress by activating the Unfolded Protein Response (UPR). patsnap.comiiarjournals.org
The UPR is a complex signaling network originating from the endoplasmic reticulum (ER) that aims to restore proteostasis. iiarjournals.org Bortezomib treatment leads to the induction of key UPR-associated proteins, including the chaperone GRP78 (also known as BiP) and the transcription factor CHOP. aacrjournals.orgnih.gov The UPR is initiated by three main ER-resident sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). biorxiv.org Bortezomib has been shown to induce the phosphorylation of IRE1α and PERK. nih.govaacrjournals.org While the initial phase of the UPR is a pro-survival response, prolonged and overwhelming ER stress, as induced by bortezomib, ultimately triggers apoptosis. patsnap.comijbs.com
Table 2: Key Proteins Involved in the Unfolded Protein Response Induced by Bortezomib
| Protein | Function/Role in UPR | Effect of Bortezomib | References |
|---|---|---|---|
| GRP78 (BiP) | ER chaperone, central regulator of UPR | Upregulation | aacrjournals.org, nih.gov |
| CHOP | Pro-apoptotic transcription factor | Upregulation | aacrjournals.org, nih.gov |
| IRE1α | ER stress sensor, activates XBP1 splicing | Phosphorylation/Activation | nih.gov, aacrjournals.org |
| PERK | ER stress sensor, phosphorylates eIF2α | Phosphorylation/Activation | aacrjournals.org |
| ATF6 | ER stress sensor, transcription factor | Activation | biorxiv.org |
| HSP70/HSP90 | Heat shock proteins, molecular chaperones | Upregulation | nih.gov, nih.gov |
Pathways Inducing Autophagy and Programmed Cell Death in Research Models
In addition to apoptosis, this compound can also induce autophagy, a cellular process of self-digestion of cytoplasmic components within lysosomes. nih.govnih.gov Autophagy can serve as a pro-survival mechanism for cancer cells under stress, but can also contribute to cell death. ijbs.com The induction of autophagy by bortezomib is evidenced by the increased expression of autophagy-related genes and the formation of autophagosomes. nih.govoncotarget.com
The relationship between autophagy and apoptosis in the context of bortezomib treatment is complex. In some models, the inhibition of autophagy has been shown to enhance bortezomib-induced apoptosis, suggesting that autophagy acts as a protective mechanism. nih.gov In other contexts, autophagy appears to precede apoptosis following bortezomib treatment. nih.gov The induction of both apoptosis and autophagy by bortezomib highlights the intricate cellular response to proteasome inhibition. nih.gov
Programmed cell death, primarily apoptosis, is a major outcome of bortezomib treatment. nih.gov This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is activated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. Bortezomib has been shown to trigger events in both pathways, culminating in the activation of effector caspases and the execution of the apoptotic program. ashpublications.org
Effects on Angiogenesis and Tumor Microenvironment Components (in vitro and in vivo preclinical models)
Beyond its direct effects on tumor cells, this compound also impacts the tumor microenvironment, particularly by inhibiting angiogenesis, the formation of new blood vessels. nih.govnih.gov This anti-angiogenic effect is crucial as tumors rely on a robust blood supply for growth and metastasis.
In preclinical models, bortezomib has been shown to reduce microvessel density in tumors. nih.govnih.gov This is achieved through several mechanisms. Bortezomib can directly inhibit the proliferation and induce apoptosis of endothelial cells, the building blocks of blood vessels. nih.govaacrjournals.org Furthermore, it can decrease the secretion of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) by both tumor cells and cells in the tumor microenvironment. nih.govaacrjournals.org In vitro studies have demonstrated that bortezomib inhibits endothelial cell chemotaxis, adhesion, and capillary-like tube formation. aacrjournals.org
The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix. Bortezomib can modulate this environment in various ways. It can disrupt the adhesion of cancer cells to bone marrow stromal cells, a process that promotes tumor cell growth and survival. cancernetwork.com Additionally, bortezomib has been shown to have immunomodulatory effects, such as enhancing the presentation of tumor antigens and modulating the function of immune cells like dendritic cells and T cells. patsnap.comaai.org In some models, bortezomib treatment increased the expression of immunostimulatory cytokines like IL-2, IL-12, and IL-15 in the tumor microenvironment. oncotarget.com However, it can also have complex effects on the immune system that are still being investigated. ashpublications.org In hypoxic regions of the tumor, bortezomib has been found to exhibit preferential cytotoxicity and can block the hypoxia-inducible factor-1 (HIF-1α) response. nih.gov
Pharmacokinetic and Metabolic Investigations Utilizing 1r,2r Bortezomib D5
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Preclinical Animal Models
While specific ADME studies focusing exclusively on (1R,2R)-Bortezomib-d5 are not extensively detailed in publicly available literature, its structural similarity to the parent compound, bortezomib (B1684674), suggests a comparable ADME profile. The primary utility of the deuterated form in this context is as an internal standard for quantitative bioanalysis, which is crucial for accurately determining the concentration of bortezomib in various biological samples during preclinical ADME studies.
Preclinical studies in animal models, such as rats, using radiolabeled bortezomib have provided significant insights into its distribution. Following intravenous administration, bortezomib is rapidly and widely distributed to various tissues. researchgate.netnih.gov High concentrations of the drug and its related radioactivity are typically observed in organs of elimination like the liver and kidneys. researchgate.netnih.gov Additionally, significant levels have been detected in lymphoid tissues and in regions with rapidly dividing cells, such as the bone marrow and intestinal mucosa. researchgate.netnih.gov Conversely, penetration into the central nervous system is limited. researchgate.netnih.gov
Identification and Structural Characterization of Deuterated Metabolites
The metabolism of bortezomib has been investigated, revealing that the principal biotransformation pathway is oxidative deboronation. nih.gov This process leads to the formation of two diastereomeric carbinolamide metabolites. nih.gov Further metabolism occurs on the leucine (B10760876) and phenylalanine moieties of the molecule, resulting in tertiary hydroxylated metabolites and a metabolite hydroxylated at the benzylic position. nih.gov The carbinolamides can be further converted to the corresponding amide and carboxylic acid. nih.gov
Given that the deuterium (B1214612) atoms in this compound are typically placed at metabolically stable positions, it is anticipated that the metabolites formed would be identical to those of the non-deuterated bortezomib, but with the deuterium label retained. The primary role of deuterated metabolites in research is often as standards for the identification and quantification of the metabolites of the parent drug.
Elucidation of Metabolic Enzymes and Pathways Involved in Biotransformation
In vitro studies using human liver microsomes and cDNA-expressed cytochrome P450 (CYP) isoenzymes have been instrumental in identifying the enzymes responsible for bortezomib's metabolism. nih.gov These studies have demonstrated that several CYP isoforms contribute to its biotransformation, including CYP3A4, CYP2C19, CYP1A2, CYP2D6, and CYP2C9. nih.govresearchgate.net The use of this compound in such experimental setups can help to confirm these pathways and potentially investigate any kinetic isotope effects.
Quantitative Analysis of Intact this compound and its Metabolites in Biological Matrices
The most prominent application of this compound, and more commonly its d3 analog, is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of bortezomib in biological matrices such as human plasma. researchgate.netjapsonline.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability. scispace.comkcasbio.comtexilajournal.com
Validated LC-MS/MS methods have been developed for the quantification of bortezomib in human plasma, demonstrating high sensitivity, specificity, precision, and accuracy. researchgate.netjapsonline.com These methods typically involve protein precipitation to extract the drug from the plasma sample, followed by chromatographic separation and mass spectrometric detection. researchgate.netjapsonline.com
Table 1: Exemplary Parameters for LC-MS/MS Quantification of Bortezomib using a Deuterated Internal Standard
| Parameter | Value |
| Internal Standard | Bortezomib-d3 |
| Biological Matrix | Human Plasma |
| Extraction Method | Protein Precipitation with Acetonitrile (B52724) |
| Chromatographic Column | ACE 5CN (150mm x 4.6mm) |
| Mobile Phase | Acetonitrile: 10 mM Ammonium (B1175870) Formate Buffer (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Turbo Ion Spray |
| Mass Transition (Bortezomib) | 367.3 → 226.3 (m/z) |
| Mass Transition (Bortezomib-d3) | 370.3 → 229.2 (m/z) |
| Linearity Range | 2 to 1000 ng/mL |
This table is a composite representation based on published methodologies and may not reflect a single specific study.
Tissue Distribution and Bioavailability Studies in Preclinical Species
Tissue distribution studies are essential to understand where a drug accumulates in the body. Preclinical investigations in rats using 14C-labeled bortezomib have provided a detailed picture of its distribution. researchgate.netnih.gov These studies, which are foundational for understanding the bioavailability and potential target organ toxicity, show that bortezomib distributes widely into tissues, with the notable exception of the central nervous system. researchgate.netnih.gov
Table 2: Summary of Bortezomib Tissue Distribution in Rats
| Tissue | Relative Concentration |
| Liver | High |
| Kidney | High |
| Lymphoid Tissues | High |
| Bone Marrow | High |
| Intestinal Mucosa | High |
| Central Nervous System | Low |
Analytical Methodologies for Quantification and Detection of 1r,2r Bortezomib D5
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost technique for the ultrasensitive and selective quantification of (1R,2R)-Bortezomib-d5. This methodology is indispensable in bioanalytical applications where it typically serves as an internal standard (IS) for the accurate measurement of unlabeled Bortezomib (B1684674) in complex biological matrices. japsonline.comjapsonline.comresearchgate.net The near-identical physicochemical properties of the deuterated standard to the native analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variations in analytical processing. clearsynth.comlcms.cz
The development of a robust LC-MS/MS method for a deuterated compound like this compound involves the optimization of chromatographic conditions and mass spectrometric parameters. Chromatographic separation is typically achieved using reverse-phase columns, such as C18 or cyano (CN) columns, with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate). japsonline.comjapsonline.comnih.govoup.com
Mass spectrometric detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. For this compound, specific precursor-to-product ion transitions are selected. While the exact mass transitions for the d5 variant are proprietary to specific research, they are established by infusing the compound and identifying the parent ion and its most stable fragment ions. For comparison, a validated method for Bortezomib-d3 used the transition of m/z 370.3 → 229.2. japsonline.comjapsonline.comresearchgate.net A similar approach would be used to define the specific MRM transition for this compound.
Method validation is performed according to stringent regulatory guidelines to ensure reliability. Key validation parameters include:
Linearity : The method demonstrates a linear relationship between the concentration and the instrument response over a defined range. For analogous compounds, linearity has been established in ranges from 0.2 ng/mL to 1000 ng/mL. japsonline.comjapsonline.comnih.gov
Limits of Detection (LOD) and Quantification (LOQ) : The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For Bortezomib analogs, LOQs as low as 0.195 ng/mL to 2 ng/mL have been achieved. japsonline.comjapsonline.comresearchgate.net
Accuracy and Precision : Accuracy reflects how close the measured value is to the true value, while precision measures the repeatability of the results. Validation studies typically require accuracy to be within 85-115% of the nominal value (80-120% at the LOQ) and precision (expressed as the coefficient of variation, %CV) to be ≤15% (≤20% at the LOQ). japsonline.comresearchgate.netnih.gov
Recovery : This assesses the efficiency of the extraction process from the biological matrix. Average extraction recoveries for Bortezomib have been reported to be over 80%. japsonline.comjapsonline.com
Matrix Effect : This evaluates the influence of co-eluting matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. clearsynth.comnih.gov
Stability : The stability of the analyte is tested under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.govresearchgate.net
| Validation Parameter | Typical Acceptance Criteria/Reported Values | Reference |
|---|---|---|
| Linearity Range | 0.2 - 1000 ng/mL | japsonline.comjapsonline.comnih.gov |
| Correlation Coefficient (r²) | ≥ 0.99 | japsonline.comjapsonline.comjddtonline.info |
| Lower Limit of Quantification (LLOQ) | 0.2 - 5 ng/mL | japsonline.comnih.govresearchgate.net |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | researchgate.netnih.gov |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | japsonline.comresearchgate.netnih.gov |
| Extraction Recovery | > 80% | japsonline.comjapsonline.comijpar.com |
The accurate quantification of this compound, especially when used as an internal standard for analyzing Bortezomib in biological samples like plasma, blood, or tissue homogenates, requires efficient extraction from these complex matrices. chromatographytoday.com Common techniques include:
Protein Precipitation (PPT) : This is a simple and rapid method where a cold organic solvent, such as acetonitrile (B52724) (often containing 0.1% formic acid), is added to the plasma sample to denature and precipitate proteins. japsonline.comjapsonline.comresearchgate.net The supernatant is then separated for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) : SPE offers a more selective and cleaner extraction compared to PPT. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. This technique is effective in removing matrix components that can cause ion suppression. japsonline.comjapsonline.comresearchgate.net
Dried Blood Spot (DBS) : This technique involves spotting a small volume of blood onto a specialized filter card, which is then dried. A small disc is punched from the spot and extracted with an appropriate solvent. DBS is minimally invasive and simplifies sample collection, storage, and transportation. nih.gov
The primary application of this compound is as an internal standard in quantitative bioanalytical assays for Bortezomib. researchgate.net Its use is crucial for:
Pharmacokinetic (PK) Studies : Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of Bortezomib in preclinical and clinical studies.
Therapeutic Drug Monitoring (TDM) : Measuring drug concentrations in patients to optimize dosing regimens. nih.gov
Metabolite Identification : Aiding in the structural elucidation of metabolites by comparing the fragmentation patterns of the deuterated parent drug with its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the chemical structure and assess the purity of this compound. nih.gov 1H-NMR and 13C-NMR spectra provide detailed information about the molecular framework. nih.govresearchgate.net For this compound, NMR is essential for verifying the precise location and extent of deuterium (B1214612) incorporation. The absence of signals in the 1H-NMR spectrum at positions where deuterium atoms have been substituted, coupled with corresponding changes in the 13C-NMR spectrum, confirms the successful isotopic labeling. nih.govresearchgate.net Furthermore, NMR is highly effective for identifying and quantifying impurities, including residual solvents and degradation products, without the need for a reference standard for each impurity. nih.govnih.gov
Capillary Electrophoresis and Other Chromatographic Techniques for Separation Science
While LC-MS/MS is the gold standard for quantification, other separation techniques are valuable for specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity and assay of bulk this compound material. jddtonline.infoijarse.comnih.gov It is also used to analyze enantiomeric and diastereomeric purity, which is critical for stereospecific compounds like Bortezomib. oup.comresearchgate.net Normal phase HPLC on a chiral stationary phase can be employed to separate the (1R,2R) enantiomer from other stereoisomers. oup.com
Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique. CE separates molecules based on their charge-to-size ratio in an electric field and can be a powerful tool for chiral separations and impurity profiling. researchgate.net
Quality Control and Reference Standard Development for Deuterated Compounds
The development of this compound as a certified reference standard involves a rigorous quality control process to ensure its identity, purity, and stability. clearsynth.com Key quality control parameters for a deuterated standard include:
Chemical Purity : Determined by techniques like HPLC-UV and NMR to quantify any non-isotopic impurities. nih.govijarse.com
Isotopic Purity (or Isotopic Enrichment) : This is a critical parameter measured by mass spectrometry. It defines the percentage of the compound that is appropriately labeled with the desired number of deuterium atoms and ensures minimal presence of unlabeled (d0) or lesser-labeled species.
Structural Confirmation : Verified by NMR and mass spectrometry to confirm the chemical structure and the position of the deuterium labels. nih.govnih.gov
Concentration Accuracy : For standard solutions, the concentration must be accurately determined and verified.
Stability : Long-term and short-term stability studies are conducted under various storage conditions to establish a retest date or expiration date. aphl.org
The use of a well-characterized, high-purity deuterated internal standard is fundamental to the accuracy and reliability of quantitative bioanalysis. clearsynth.comnih.gov
Preclinical Pharmacodynamic and Efficacy Studies in in Vitro and Animal Models
Cellular Proliferation and Viability Assays in Diverse Cell Lines
The cytotoxic effects of Bortezomib (B1684674) have been evaluated across a range of cancer cell lines. Studies have shown that multiple myeloma cell lines exhibit varying sensitivity to the drug. For instance, cell lines such as MM.1S and NCI-H929 have been shown to be more sensitive to Bortezomib, with lower half-maximal inhibitory concentration (IC50) values compared to less sensitive cell lines like U266 and RPMI-8226. nih.gov
The anti-proliferative activity of Bortezomib is not limited to multiple myeloma. It has been shown to inhibit the proliferation of various other tumor cell lines with an IC50 of 7 nM. The impact of Bortezomib on cell viability has been demonstrated in multiple myeloma cell lines, where treatment with the drug leads to a dose-dependent decrease in viability. researchgate.netbiorxiv.org For example, in RPMI-8226 and U266 cell lines, increasing concentrations of Bortezomib resulted in a significant reduction in cell viability as measured by the MTT assay. researchgate.net Furthermore, time-lapse imaging of RPMI-8226 multiple myeloma cells treated with Bortezomib showed a decrease in the total number of viable cells over time. biorxiv.org
| Cell Line | Cancer Type | IC50 (nM) | Assay |
|---|---|---|---|
| MM.1S | Multiple Myeloma | Lower | Not Specified |
| NCI-H929 | Multiple Myeloma | Lower | Not Specified |
| U266 | Multiple Myeloma | Higher | Not Specified |
| RPMI-8226 | Multiple Myeloma | Higher | Not Specified |
| Various Tumor Cell Lines | Various Cancers | 7 | Not Specified |
| RPMI-8226 | Multiple Myeloma | 40 (Control), 6 (FtH reduced) | MTT |
Direct and Indirect Proteasome Activity Assays in Cellular Lysates and Tissues
Bortezomib is a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. pom.go.id Assays to measure proteasome activity in cell lysates and tissue homogenates typically use fluorogenic peptide substrates that are specific for the different proteolytic activities of the proteasome: chymotrypsin-like, trypsin-like, and caspase-like. escholarship.orgnih.gov Cleavage of these substrates by the proteasome releases a fluorophore, allowing for quantification of enzymatic activity. escholarship.orgnih.gov
Studies have shown that Bortezomib can achieve unexpectedly severe inhibition of proteasome activity within multiple myeloma cells at low-nanomolar concentrations. nih.gov This high level of inhibition is greater than what is observed with purified proteasomes or in cell lysates, suggesting that cellular factors may enhance the drug's inhibitory effects in vivo. nih.gov In a pharmacodynamic study, more than 75% inhibition of proteasome activity was observed in whole blood samples within one hour of Bortezomib administration. drugbank.com
The chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the proteasome can be measured using specific peptide substrates. escholarship.org The presence of other proteases in crude biological samples can interfere with these measurements, highlighting the importance of using specific proteasome inhibitors like Bortezomib to confirm the specificity of the assay. researchgate.net
In Vitro Cell Line Sensitivity and Resistance Profiling
The development of resistance to Bortezomib is a significant clinical challenge. nih.gov In vitro models of Bortezomib resistance have been developed to study the underlying mechanisms. nih.govnih.gov Gene expression profiling of Bortezomib-sensitive (BzS) and Bortezomib-resistant (BzR) mouse myeloma cell lines has revealed signatures of resistance. nih.govnih.gov These studies have shown that BzR cell lines can exhibit cross-resistance to other proteasome inhibitors like carfilzomib (B1684676) and MLN2238. nih.govnih.gov
Interestingly, the transcriptional response to Bortezomib in sensitive cell lines is largely conserved in resistant cell lines, indicating a common cellular response to the drug regardless of sensitivity. nih.gov However, a number of genes have been identified that are differentially expressed in response to Bortezomib between sensitive and resistant lines. nih.gov Furthermore, studies have suggested that resistance to one class of drugs, such as proteasome inhibitors, may reprogram cancer cells to become more sensitive to other classes of drugs, like histone deacetylase (HDAC) inhibitors. nih.govumn.edu
Target Engagement and Occupancy Studies in Preclinical Systems
Bortezomib directly targets the 20S proteasome, a key component of the ubiquitin-proteasome system. nih.gov Pharmacodynamic studies in patients have demonstrated a dose-dependent inhibition of 20S proteasome activity in whole blood. case.edu At a dose of 1.2 mg/m², an average of 67.2% inhibition was observed one hour after drug administration, while a 1.6 mg/m² dose resulted in 76.5% inhibition. case.edu
The degree of proteasome inhibition has been shown to be similar between different doses, with mean maximum inhibition ranging from 70% to 84%. nih.gov These studies indicate that Bortezomib effectively engages its target in a clinical setting. The recovery of proteasome activity over the dosing interval supports the established clinical dosing schedules. nih.gov
In Vivo Efficacy Studies in Orthotopic, Xenograft, and Syngeneic Animal Models
The in vivo efficacy of Bortezomib has been demonstrated in various preclinical animal models, including xenograft, orthotopic, and syngeneic models. nih.govresearchgate.netenamine.net Xenograft models, which involve the implantation of human cancer cells into immunodeficient mice, are a standard for evaluating the efficacy of cancer therapeutics. nih.gov Patient-derived xenograft (PDX) models, in particular, are valuable as they can more accurately reflect the heterogeneity of human tumors. nih.gov
A direct xenograft model of primary effusion lymphoma showed that Bortezomib can induce remission and extend the survival of mice with lymphomatous effusions. researchgate.net In multiple myeloma, an orthotopic syngeneic mouse model of Bortezomib-resistant disease has been developed. researchgate.netnih.gov This model, using Bortezomib-resistant 5TGM1 cells in immunocompetent mice, provides a robust system for evaluating new therapeutic strategies against resistant multiple myeloma. researchgate.netnih.gov Syngeneic models are particularly useful for studying the interaction between the immune system and the tumor in response to therapy. enamine.net
| Model Type | Description | Key Findings |
|---|---|---|
| Xenograft | Human cancer cells inoculated into immunodeficient mice. nih.gov | Bortezomib delays tumor growth. pom.go.id |
| Patient-Derived Xenograft (PDX) | Tumor tissue from patients implanted into mice. nih.gov | More accurately recapitulates molecular and histological heterogeneity of cancer. nih.gov |
| Orthotopic Xenograft | Human PEL cells transferred into the peritoneal cavities of NOD/SCID mice. researchgate.net | Bortezomib induces remission and extends overall survival in a primary effusion lymphoma model. researchgate.net |
| Syngeneic | Murine cancer cell lines in immunocompetent mice. enamine.net | Allows for the study of antitumor agents in the presence of a functional immune system. enamine.net |
| Orthotopic Syngeneic | Bortezomib-resistant 5TGM1 cells in C57BL/KaLwRij mice. researchgate.net | Provides a model for evaluating new therapies for Bortezomib-resistant multiple myeloma. researchgate.netnih.gov |
Biomarker Discovery and Validation in Preclinical Contexts for Pharmacodynamic Readouts
The identification and validation of biomarkers are crucial for monitoring the pharmacodynamic effects of drugs like Bortezomib and for predicting treatment response. bio-rad.compageplace.de In the context of Bortezomib, pharmacodynamic biomarkers can provide insights into the extent of proteasome inhibition and the downstream cellular consequences. nih.gov
Preclinical studies have utilized gene expression profiling to identify potential biomarkers of Bortezomib sensitivity and resistance. nih.govnih.gov These studies have identified gene signatures that can differentiate between sensitive and resistant myeloma cells. nih.govnih.gov In a phase 1 trial of Bortezomib in combination with decitabine (B1684300) for acute myeloid leukemia, FLT3 was identified as a novel pharmacodynamic endpoint. nih.gov Bortezomib was shown to down-regulate FLT3 through the up-regulation of miR-29b. nih.gov
The validation of such biomarkers requires rigorous testing to ensure they are consistent and statistically significant indicators of a drug's effect. bio-rad.com The ultimate goal is to translate these preclinical findings into clinically applicable assays that can guide personalized therapy. pageplace.de
Mechanisms of Acquired and Intrinsic Resistance to Bortezomib at the Molecular Level
Proteasome Subunit Mutations and Altered Expression Profiles
The 26S proteasome, the primary target of Bortezomib (B1684674), is a multi-catalytic enzyme complex responsible for degrading ubiquitinated proteins. Bortezomib primarily inhibits the chymotrypsin-like activity of the proteasome, which is predominantly carried out by the β5 subunit, encoded by the PSMB5 gene. Consequently, alterations in this subunit are a primary mechanism of resistance.
Point mutations within the PSMB5 gene are a well-documented cause of acquired Bortezomib resistance. These mutations often occur in or near the Bortezomib-binding pocket, sterically hindering the drug's ability to interact with its target. Studies have identified several key mutations in Bortezomib-resistant cell lines. For instance, an Ala49Thr substitution in the β5 subunit has been shown to confer resistance. Other identified mutations include Ala50Val, Thr21Ala, Met45Val, and Cys52Phe. The clustering of these mutations within the S1 specificity pocket of the β5 subunit underscores their direct role in impairing drug binding.
| Gene | Mutation | Effect on Bortezomib Interaction | Reference |
|---|---|---|---|
| PSMB5 | Ala49Thr | Alters the Bortezomib-binding pocket, impairing drug binding. | |
| PSMB5 | Ala50Val | Located in the Bortezomib-binding pocket, leading to reduced drug efficacy. | |
| PSMB5 | Thr21Ala | Contributes to impaired Bortezomib binding. | |
| PSMB5 | Met45Val | Identified in Bortezomib-resistant non-small cell lung cancer cells. | |
| PSMB5 | Cys52Phe | A novel mutation found in resistant solid tumor cells. | |
| PSMB5 | Cys63Phe | Located distal to the binding site but in a helix critical for drug binding. | |
| PSMB5 | Arg24Cys | Found in the propeptide region and is a natural variant with elevated frequency in multiple myeloma patients. |
Aberrations in Upstream Signaling Pathways Contributing to Resistance Phenotypes
Dysregulation of signaling pathways that control cell survival, proliferation, and apoptosis is a hallmark of cancer and a significant contributor to drug resistance. In the context of Bortezomib, several key pathways have been implicated in mediating resistance.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cellular processes, and its constitutive activation is common in many cancers, including multiple myeloma. While Bortezomib can inhibit the canonical NF-κB pathway by preventing the degradation of its inhibitor, IκBα, some tumor cells exhibit Bortezomib-resistant NF-κB activity. This can be due to the activation of non-canonical or proteasome inhibitor-resistant (PIR) NF-κB pathways. The presence of constitutive PIR NF-κB activity has been observed in a significant portion of primary multiple myeloma samples. Furthermore, mutations in genes like TRAF3, which negatively regulates the non-canonical NF-κB pathway, are associated with Bortezomib response and dexamethasone (B1670325) resistance.
The PI3K/Akt/mTOR pathway is another crucial pro-survival signaling cascade frequently activated in cancer. Increased phosphorylation of Akt and mTOR has been observed in Bortezomib-resistant mantle cell lymphoma cells. This heightened activity promotes cell survival and can be targeted to overcome resistance. For instance, dual inhibition of PI3K and mTOR has been shown to resensitize resistant cells to Bortezomib.
Alterations in Cellular Drug Transport and Efflux Mechanisms
The concentration of a drug at its intracellular target is a critical determinant of its efficacy. Cancer cells can develop resistance by upregulating the expression of drug efflux pumps, which actively transport chemotherapeutic agents out of the cell. The most well-characterized of these are the ATP-binding cassette (ABC) transporters.
P-glycoprotein (P-gp) , encoded by the ABCB1 (or MDR1) gene, is a prominent member of the ABC transporter family. Studies have shown that Bortezomib is a substrate for P-gp, and overexpression of this transporter can contribute to Bortezomib resistance. This increased efflux reduces the intracellular concentration of Bortezomib, thereby diminishing its cytotoxic effects. While some conflicting data exists, the upregulation of ABCB1 has been observed in Bortezomib-resistant multiple myeloma cells. Other ABC transporters, such as ABCC1 (MRP1) and ABCG2 (BCRP), have also been investigated, although their role in Bortezomib resistance is less clearly defined.
| Transporter | Gene | Mechanism of Resistance | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 (MDR1) | Acts as an efflux pump, actively transporting Bortezomib out of the cell, thereby reducing its intracellular concentration. | |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Implicated in multidrug resistance, though its specific role in Bortezomib resistance is less established than P-gp. | |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Another ABC transporter linked to multidrug resistance, but Bortezomib is not a substrate for it. |
Activation of Compensatory Survival and Pro-Survival Pathways
When the primary protein degradation machinery of the cell—the proteasome—is inhibited by Bortezomib, cancer cells can activate alternative or compensatory pathways to maintain proteostasis and promote survival.
Autophagy , or "self-eating," is a catabolic process that degrades and recycles cellular components, including aggregated proteins. In the face of proteasome inhibition and the resulting accumulation of polyubiquitinated proteins, autophagy can be upregulated as a compensatory survival mechanism. This enhanced autophagic flux helps to clear the toxic protein aggregates, thereby mitigating the cytotoxic effects of Bortezomib and promoting cell survival. The protein Beclin-1 is a key regulator of autophagy, and its stabilization has been linked to Bortezomib resistance. Consequently, the inhibition of autophagy has been shown to sensitize myeloma cells to Bortezomib-induced cell death.
The Unfolded Protein Response (UPR) is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Given that multiple myeloma cells are professional secretory cells that produce large quantities of immunoglobulins, they are particularly reliant on the UPR for maintaining protein homeostasis. Bortezomib-induced proteasome inhibition exacerbates ER stress, leading to UPR activation. While prolonged and overwhelming UPR activation can trigger apoptosis, resistant cells often exhibit a more robust and adaptive UPR that promotes survival. Bortezomib-resistant cells have been shown to have higher baseline and drug-induced activity of all three arms of the UPR: IRE1α/XBP1s, ATF6, and PERK/eIF2α/ATF4. Low levels of the UPR regulator XBP-1 have been correlated with a poor response to Bortezomib.
Role of the Tumor Microenvironment in Mediating Resistance Development
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression and drug resistance. Interactions between multiple myeloma cells and bone marrow stromal cells (BMSCs) within the TME can confer resistance to Bortezomib through various mechanisms.
Direct cell-to-cell contact and the secretion of soluble factors by BMSCs can activate pro-survival signaling pathways in myeloma cells, such as the NF-κB and PI3K/Akt pathways. For instance, co-culture of multiple myeloma cells with BMSCs can lead to an increase in Bortezomib-resistant NF-κB activity. The TME can also induce metabolic reprogramming in cancer cells, shifting their metabolism towards a more drug-resistant phenotype with increased oxidative phosphorylation and glutathione (B108866) synthesis. Furthermore, cancer-associated fibroblasts (CAFs) within the TME can trigger autophagy in myeloma cells, contributing to Bortezomib resistance.
Structure Activity Relationship Sar and Analog Development for Enhanced Proteasome Inhibition
Rational Design and Synthesis of Bortezomib (B1684674) Derivatives and Prodrugs
The rational design of Bortezomib analogs is a multifaceted process aimed at optimizing its therapeutic properties. This involves modifying its dipeptidyl structure, the boronic acid "warhead," and the N-terminal capping group. chemicalbook.com The synthesis of these derivatives, including stereoisomers like (1R,2R)-Bortezomib and isotopically labeled versions such as (1R,2R)-Bortezomib-d5, is essential for probing the specific interactions within the proteasome's active site.
The core structure of Bortezomib is a dipeptide analog, which serves as a scaffold to present the boronic acid moiety to the catalytic threonine residue in the proteasome's active site. nih.gov The synthesis is often convergent, involving the coupling of two key intermediates: an N-protected amino acid (L-phenylalanine) and an α-amino boronic ester. luxembourg-bio.com Developing straightforward and efficient synthetic methods is crucial for producing these complex molecules and their analogs for research and clinical development. luxembourg-bio.com
Modifications in the design of Bortezomib analogs often target several goals:
Overcoming Resistance: The development of novel proteasome inhibitors with different chemical structures and mechanisms, such as irreversible inhibitors, is a strategy to overcome resistance to Bortezomib. oup.com
Improving Oral Bioavailability: Second-generation inhibitors like Ixazomib were developed from a Bortezomib-based scaffold to allow for oral administration, enhancing patient convenience. nih.gov
Altering Pharmacokinetics: The introduction of deuterium (B1214612), as seen in this compound, is a strategy known to potentially alter a drug's metabolic profile. The replacement of a carbon-hydrogen bond with a stronger carbon-deuterium bond can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. nih.gov This "kinetic isotope effect" can lead to a longer drug half-life and reduced formation of toxic metabolites. nih.gov
Enhancing Selectivity: Prodrugs have also been explored as a strategy. For instance, prodrugs of epigallocatechin gallate (EGCG), another natural proteasome inhibitor, have shown enhanced tumor inhibition in preclinical models. nih.gov
The synthesis of specific diastereomers, such as the (1R,2R) form, is critical for SAR studies. It allows researchers to understand the precise stereochemical requirements for optimal binding and inhibition of the proteasome active site. This compound is a stable isotope-labeled version of the (1R,2R) diastereomer, making it a valuable tool for pharmacokinetic studies and as an internal standard in mass spectrometry-based assays. pharmaffiliates.com
In Vitro Potency, Selectivity, and Mechanism-Based Activity Profiling of Analogs
The evaluation of novel Bortezomib analogs involves rigorous in vitro testing to determine their potency, selectivity, and mechanism of action. These assays are fundamental to establishing the SAR and identifying promising candidates for further development.
Bortezomib is a reversible inhibitor of the 26S proteasome, primarily targeting the chymotrypsin-like (CT-L) activity associated with the β5 subunit of the 20S core particle. nih.govdrugbank.com It also shows inhibitory activity against the caspase-like (C-L) activity of the β1 subunit to a lesser extent. nih.gov The potency of proteasome inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The most potent inhibitors, including Bortezomib, exhibit activity in the low nanomolar range. nih.gov
The development of analogs aims to improve upon this profile. For example, some novel non-covalent inhibitors have demonstrated exquisite potency and selectivity specifically for the β5 subunit, in contrast to Bortezomib which also inhibits the β1 site. portlandpress.com Carfilzomib (B1684676), an irreversible epoxyketone-based inhibitor, is more selective for the CT-L activity than Bortezomib and can be active against Bortezomib-resistant cells. oup.comnih.gov
The stereochemistry of the inhibitor is paramount for its activity. While specific in vitro potency data for the (1R,2R) diastereomer of Bortezomib is not widely published in comparative studies, it is well-established that stereochemistry dramatically impacts biological activity in this class of compounds. The clinically approved form of Bortezomib has a specific (1R, 2S) configuration which is optimized for fitting into the active site. Any deviation, such as in the (1R,2R) diastereomer, would be expected to alter the precise positioning of the key interacting groups, likely leading to a significant reduction in inhibitory potency.
Below is a table comparing the in vitro potency of Bortezomib and other notable proteasome inhibitors against the chymotrypsin-like (CT-L) activity.
| Compound | Class | Mechanism | CT-L IC50 (nM) | Primary Target Subunit(s) |
|---|---|---|---|---|
| Bortezomib | Peptide Boronate | Reversible | 7 nih.gov | β5, β1 nih.govdrugbank.com |
| Carfilzomib | Peptide Epoxyketone | Irreversible | 6 nih.gov | β5 oup.com |
| Ixazomib | Peptide Boronate | Reversible | 3.4 nih.gov | β5, β1 mdpi.com |
| Marizomib | Salinosporamide | Irreversible | 3.5 nih.gov | β5, β1, β2 mdpi.com |
This table presents a summary of reported IC50 values for the chymotrypsin-like (CT-L) activity of the proteasome. Values can vary based on assay conditions.
Structure-Based Drug Design Utilizing Proteasome Active Site Information
The availability of high-resolution crystal structures of the 20S proteasome, both alone and in complex with inhibitors like Bortezomib, has been instrumental in guiding structure-based drug design. researchgate.netnih.gov This approach allows for the rational design of new derivatives with improved affinity and specificity.
The catalytic activity of the proteasome relies on an N-terminal threonine residue (Thr1) within its active sites. The boronic acid moiety of Bortezomib forms a reversible covalent bond with the hydroxyl group of this threonine residue, mimicking the tetrahedral intermediate of peptide bond hydrolysis. drugbank.com The crystal structure of the yeast 20S proteasome in complex with Bortezomib revealed the specific atomic interactions responsible for its potent inhibition. nih.gov
Key interactions that stabilize the binding of Bortezomib and its analogs include:
Hydrogen Bonds: The inhibitor's backbone forms crucial hydrogen bonds with residues in the active site, such as Gly47. nih.gov The pyrazine (B50134) cap can also participate in hydrogen bonding.
Hydrophobic Interactions: The P1 leucine (B10760876) and P2 phenylalanine side chains of Bortezomib fit into specific hydrophobic pockets (S1 and S3, respectively) within the active site, contributing significantly to binding affinity and selectivity.
Covalent Bonding: The boron atom forms a stable but reversible bond with the Thr1 hydroxyl group.
Understanding these interactions enables the rational design of new analogs. For instance, modifications to the peptide side chains can be made to better fit the substrate-binding channels of specific proteasome subunits, thereby increasing selectivity. acs.org Researchers have used docking studies and molecular dynamics simulations to predict how mutations in the proteasome active site might confer resistance and to design new inhibitors that can overcome these changes. researchgate.net The design of this compound, while likely intended as an analytical standard, is informed by this structural knowledge; its synthesis provides a tool to probe how stereochemical and isotopic changes affect these precise interactions.
Deconvolution of Pharmacophore Elements Critical for Proteasome Binding
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For Bortezomib and its analogs, the key pharmacophore elements responsible for proteasome inhibition can be deconvoluted into three main components.
The Boronic Acid "Warhead": This is the critical electrophilic group that reacts with the catalytic N-terminal threonine of the proteasome active site. nih.gov The boronic acid is essential for forming the reversible covalent bond that blocks the enzyme's proteolytic activity. The design of second-generation inhibitors has explored other electrophilic warheads, such as epoxyketones in Carfilzomib, which lead to irreversible inhibition. oup.com
The Peptide Scaffold: Bortezomib is a dipeptide analog (Phe-Leu). This peptide backbone correctly orients the boronic acid warhead and the side chains for optimal interaction with the proteasome's catalytic chamber. The stereochemistry at the α-carbons of the amino acid residues is critical. The (S) configuration of the phenylalanine residue in the active form of Bortezomib is crucial for correctly positioning the side chain in its binding pocket. The (1R,2R) stereochemistry of the diastereomer would lead to a different spatial arrangement of these groups, likely disrupting the optimal fit.
Computational and in Silico Approaches in 1r,2r Bortezomib Research
Molecular Dynamics Simulations of Compound-Target Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For (1R,2R)-Bortezomib, MD simulations have been crucial in elucidating the intricacies of its interaction with the 20S proteasome, its primary target.
These simulations reveal that bortezomib (B1684674) binding induces significant conformational changes in the proteasome. nih.gov The binding to threonine residues in the catalytic core not only blocks the active sites but also stabilizes the entire complex against dissociation of the 19S regulatory particle. nih.gov Studies have shown that bortezomib binding dramatically favors compact, closed-gate structures of the 20S proteasome, suppressing the opening of the axial gates by factors of 400 to 1300. nih.gov This long-range allosteric effect, where binding at the catalytic site ~65-75 Å away influences the entrance pore, is a key aspect of its inhibitory mechanism, as it restricts the entry of substrate proteins into the catalytic chamber. nih.gov
MD simulations, combined with docking calculations, have helped to map the specific interactions between bortezomib and the active site of the β5 subunit of the proteasome. researchgate.netresearchgate.net Key interactions involve a tight hydrogen-bonding network with residues such as Ala49, Ala50, and Thr21. researchgate.net Furthermore, computational studies have explored the self-assembly properties of bortezomib in aqueous solutions, using all-atom MD simulations to show that the drug has a tendency to form clusters, a property that can be relevant for its bioavailability and delivery. rsc.org
Table 1: Key Insights from Molecular Dynamics Simulations of Bortezomib
| Simulation Focus | Key Findings | Reference |
|---|---|---|
| Proteasome Conformational Dynamics | Bortezomib binding favors compact, closed-gate conformations, suppressing gate opening. | nih.gov |
| Compound-Target Interactions | Identified a tight hydrogen-bonding network with active site residues Ala49, Ala50, and Thr21. | researchgate.net |
| Complex Stability | Binding stabilizes the 20S proteasome and inhibits the dissociation of the 19S regulatory particle. | nih.gov |
| Self-Assembly | All-atom simulations demonstrated the propensity of bortezomib to self-assemble into clusters in water. | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Proteasome Inhibitors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For proteasome inhibitors, QSAR models are invaluable for predicting the potency of new analogues and guiding the synthesis of more effective compounds.
Several 2D and 3D-QSAR studies have been conducted on various classes of proteasome inhibitors, including dipeptidyl boronic acids related to bortezomib. tandfonline.comtandfonline.com These models are built using a dataset of compounds with known inhibitory concentrations (IC50) against the proteasome. tandfonline.comtandfonline.com The chemical structures are represented by numerical values called molecular descriptors, which quantify various physicochemical properties like electronic, steric, and hydrophobic features.
One study on bortezomib derivatives utilized a Multiple Linear Regression (MLR) model combined with an Imperialist Competitive Algorithm (ICA) to select the most relevant descriptors. orgchemres.org This approach yielded a highly predictive model with a high correlation coefficient (R²predict of 0.9896), indicating its robustness. orgchemres.org The identified descriptors revealed that properties such as the electrostatic potential, atomic-level connectivity indices, and radial distribution functions are critical for the biological activity of these compounds. orgchemres.org Similarly, another robust 2D-QSAR model for a set of 71 proteasome inhibitors showed a strong correlation between predicted and actual activity (r² = 0.83, q² = 0.80), highlighting the importance of descriptors related to electronegativity and potential energy. tandfonline.comtandfonline.comnih.gov
These QSAR models serve as powerful tools for the virtual screening of compound libraries to identify new potential hits and for optimizing lead compounds by modifying their structure to enhance the key properties identified by the model.
Table 2: Example of a QSAR Model for Proteasome Inhibitors
| Model Type | Statistical Parameter | Value | Significance |
|---|---|---|---|
| 2D-QSAR (MLR) | r² (Correlation Coefficient) | 0.83 | Indicates a strong correlation between descriptors and biological activity in the training set. |
| q² (Cross-Validated r²) | 0.80 | Demonstrates the model's internal predictive ability and robustness. | |
| pred_r² (External Validation) | 0.77 | Shows the model's ability to predict the activity of new, external compounds. |
Predictive Modeling of Metabolic Pathways and Isotope Effects
Predictive modeling of a drug's metabolic fate is essential for understanding its pharmacokinetics. For bortezomib, the principal metabolic pathway is oxidative deboronation, which removes the boronic acid moiety crucial for its activity, leading to inactive diastereomeric carbinolamide metabolites. nih.gov This process is primarily mediated by several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C19, CYP1A2, CYP2D6, and CYP2C9. nih.gov
The introduction of deuterium (B1214612) atoms in (1R,2R)-Bortezomib-d5 is a strategy based on the kinetic isotope effect (KIE). nih.govwikipedia.org The KIE describes the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one at a bond-breaking position. wikipedia.org The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, requiring more energy to break. princeton.edu
In the context of drug metabolism, if the cleavage of a C-H bond is the rate-determining step in a metabolic reaction catalyzed by a CYP enzyme, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism. nih.gov This is known as the deuterium KIE. Predictive models for this compound would therefore focus on how deuteration at specific sites affects its metabolism by CYP enzymes. By slowing the rate of oxidative deboronation, deuteration could potentially increase the half-life and exposure of the active form of the drug. Physiologically-based pharmacokinetic (PBPK) models can be developed to simulate and predict the concentrations of bortezomib and its deuterated analogue in various tissues, incorporating data on target binding and metabolism to optimize dosing strategies. nih.gov
Table 3: Major Metabolic Pathways of Bortezomib and Predicted Isotope Effects
| Metabolic Pathway | Enzymes Involved | Effect of Deuteration (Predicted) |
|---|---|---|
| Oxidative Deboronation | CYP3A4, CYP2C19, CYP1A2, CYP2D6, CYP2C9 | Slowing of the metabolic rate due to the Kinetic Isotope Effect, potentially increasing drug exposure. |
| Hydroxylation | Cytochrome P450 enzymes | If deuteration occurs at a site of hydroxylation, the rate of this metabolic step would be reduced. |
Virtual Screening and Ligand-Based Drug Design for Novel Proteasome Inhibitors
The success of bortezomib has spurred significant efforts to discover novel proteasome inhibitors, often with different structural scaffolds to improve properties or overcome resistance. Virtual screening and ligand-based drug design are central to these efforts. nih.gov
Virtual Screening (VS) involves the computational screening of large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. For the proteasome, both structure-based (SBVS) and ligand-based (LBVS) approaches are used.
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the proteasome active site to dock millions of virtual compounds, scoring their potential binding affinity and pose. nih.govtandfonline.com Covalent virtual screening is a specialized form of SBVS used to identify inhibitors that form a covalent bond with the target, similar to how bortezomib's boron atom interacts with the active site threonine. nih.govacs.org This approach has successfully identified new nonpeptidic proteasome inhibitors from libraries like the ZINC database. nih.govacs.org
Ligand-Based Virtual Screening (LBVS): When a high-resolution structure of the target is unavailable or to complement SBVS, LBVS methods use the knowledge of known active ligands like bortezomib. nih.gov Techniques include pharmacophore modeling, which defines the essential 3D arrangement of features necessary for biological activity, and shape-based similarity searching. nih.govnih.gov
Ligand-Based Drug Design focuses on modifying and optimizing known inhibitors. Using the structure of bortezomib as a template, medicinal chemists can design new analogues. QSAR models and pharmacophore hypotheses guide these modifications to enhance potency and selectivity. The goal is often to design non-peptidic compounds to improve oral bioavailability and reduce off-target effects. researchgate.net These computational strategies have proven effective in identifying novel scaffolds, such as α-keto amides, as promising next-generation proteasome inhibitors. acs.orgresearchgate.net
Table 4: Computational Strategies for Discovering Novel Proteasome Inhibitors
| Strategy | Description | Outcome/Goal |
|---|---|---|
| Covalent Virtual Screening | Docking compounds from large libraries (e.g., ZINC) to identify molecules that can form a covalent bond with the proteasome active site. | Identification of novel, nonpeptidic inhibitor scaffolds. nih.govacs.org |
| Pharmacophore Modeling | Creating a 3D model of the essential steric and electronic features required for inhibition, based on known active compounds. | Screening libraries to find diverse structures that fit the pharmacophore and may be active. nih.gov |
| Structure-Based Drug Design (SBDD) | Utilizing the 3D crystal structure of the proteasome-inhibitor complex to rationally design new molecules with improved binding. | Optimization of lead compounds for higher affinity and selectivity. nih.gov |
| QSAR-Guided Design | Using established QSAR models to predict the activity of designed analogues before synthesis. | Prioritizing synthetic efforts on compounds predicted to be most potent. tandfonline.comorgchemres.org |
Omics Based Investigations of 1r,2r Bortezomib Effects
Proteomic Profiling of Protein Expression Changes and Post-Translational Modifications
Proteomic analyses have been instrumental in mapping the direct and indirect consequences of inhibiting the proteasome with Bortezomib (B1684674). As the proteasome is the primary cellular machinery for degrading ubiquitinated proteins, its inhibition leads to widespread alterations in protein abundance and post-translational modifications (PTMs).
Protein Expression Changes: Treatment with Bortezomib causes an accumulation of proteins that are normally targeted for degradation, leading to cellular stress, particularly in the endoplasmic reticulum (ER). researchgate.net Studies have identified numerous proteins that are either up- or down-regulated following treatment. For instance, in myeloma cells treated with Bortezomib in vivo, proteomic profiling identified the up-regulation of thymosin beta-10 and the down-regulation of free ubiquitin, a known consequence of inhibiting protein degradation. In Burkitt's lymphoma cells, Bortezomib treatment altered the abundance of proteins such as hnRNP K and hnRNP H. researchgate.net Key apoptosis-regulating proteins, including caspase 3 and the chaperone Hsp70, have also been shown to be modulated, validating the drug's pro-apoptotic effects. ashpublications.org
Post-Translational Modifications (PTMs): The most direct PTM affected by Bortezomib is ubiquitination. Inhibition of the proteasome leads to a global increase in the ubiquitination of numerous proteins, as their degradation is stalled. nih.govresearchgate.net Mass spectrometry-based proteomics has identified thousands of unique ubiquitination sites that are altered upon treatment. nih.gov Interestingly, while most proteins show increased ubiquitination, a select few, such as the tumor suppressor MORF4L1, exhibit decreased ubiquitination at specific sites, suggesting a more complex regulatory mechanism. nih.gov
Other PTMs are also significantly impacted. Phosphorylation events, crucial for signal transduction, are altered; for example, Bortezomib has been shown to induce Ser38 phosphorylation on the protein stathmin, leading to microtubule instability and cell death. mdpi.com Furthermore, changes in sumoylation have been observed, with Bortezomib treatment leading to a decrease in the sumoylated form of hnRNP K. researchgate.net These findings underscore that Bortezomib's effects extend beyond simple protein accumulation to a profound reprogramming of cellular signaling and function through the modulation of various PTMs.
Table 1: Selected Proteins and Post-Translational Modifications Modulated by Bortezomib
| Molecule | Type | Observed Change | Cellular Context | Reference |
|---|---|---|---|---|
| Ubiquitinated Proteins (Global) | PTM | Increased | General | nih.govresearchgate.net |
| MORF4L1 | Protein (Ubiquitination) | Decreased | General | nih.gov |
| Stathmin | Protein (Phosphorylation) | Increased (Ser38) | Multiple Myeloma | mdpi.com |
| hnRNP K | Protein (Sumoylation) | Decreased (High MW form) | Burkitt's Lymphoma | researchgate.net |
| Thymosin beta-10 | Protein Expression | Upregulated | Myeloma | |
| Free Ubiquitin | Protein Expression | Downregulated | Myeloma | |
| Hsp70 | Protein Expression | Upregulated | Multiple Myeloma | ashpublications.org |
Transcriptomic Analysis of Gene Expression Modulation (e.g., RNA-seq, microarrays)
Transcriptomic studies using technologies like RNA-sequencing (RNA-seq) and DNA microarrays have revealed that Bortezomib induces significant changes in the gene expression landscape of cancer cells. These analyses have been crucial for identifying gene signatures that predict patient response and for uncovering mechanisms of drug resistance.
In newly diagnosed multiple myeloma patients, RNA-seq analysis identified distinct gene expression profiles between "excellent responders" and "poor responders" to Bortezomib-based therapy. ashpublications.org This study found 225 genes to be upregulated in excellent responders and 85 genes upregulated in poor responders. ashpublications.org The genes upregulated in poor responders were often involved in pathways like DNA replication and repair, suggesting these processes may contribute to innate resistance. ashpublications.org Similarly, other studies have used machine learning approaches on gene expression data to develop predictive signatures for proteasome inhibitor sensitivity. One such study identified a 42-gene signature that could distinguish between good and poor responders in both myeloma cell lines and patient samples. nih.gov
Transcriptomic profiling has also shed light on acquired resistance. Multi-omics analyses of Bortezomib-resistant cells have identified the dysregulation of specific genes, such as ALDH18A1 and ATAD2, warranting further investigation into their roles in resistance mechanisms. nih.gov Furthermore, integrated proteomic and transcriptomic analyses have highlighted the aberrant enrichment of specific signaling pathways, such as the NF-kappa B pathway, in certain cancers, providing a rationale for Bortezomib's therapeutic effect. nih.gov
Table 2: Gene Expression Signatures and Pathways Associated with Bortezomib Response
| Finding | Technology | Context | Key Pathways/Genes | Reference |
|---|---|---|---|---|
| Predictive Signature for Response | RNA-seq | Newly Diagnosed Multiple Myeloma | 225 genes upregulated in excellent responders; 85 genes upregulated in poor responders. | ashpublications.org |
| 42-Gene Predictive Signature | RNA-seq | Multiple Myeloma Cell Lines & Patient Samples | Distinguishes good vs. poor proteasome inhibitor response. | nih.gov |
| Resistance-Associated Genes | Genomic & Transcriptomic Analyses | Cancer Cell Lines | ALDH18A1, ATAD2 | nih.gov |
| Pathway Enrichment | Proteomics & Transcriptomics | Acute Myeloid Leukemia | NF-kappa B Pathway | nih.gov |
| Response-Related Pathways | RNA-seq | Newly Diagnosed Multiple Myeloma | Upregulated in poor responders: DNA replication, base excision repair, Fanconi anaemia pathway. | ashpublications.org |
Metabolomic Fingerprinting of Cellular Responses and Pathway Perturbations
Metabolomics provides a snapshot of the small-molecule metabolites within a cell, offering insights into the functional consequences of drug treatment on cellular biochemistry. Studies on Bortezomib have revealed significant metabolic reprogramming as a key component of both its cytotoxic effect and the development of resistance.
The primary metabolic effect of Bortezomib is the induction of massive metabolic changes related to proteasome inhibition, which disrupts the unfolded protein response and causes excessive ER stress. nih.gov This leads to alterations in amino acid biosynthesis, an antioxidant response, and lipogenesis. nih.gov One study highlighted Bortezomib-induced changes in cysteine and methionine metabolism, suggesting a disruption of the cellular reduction-oxidation (redox) balance, leading to oxidative stress.
Metabolomic profiling of Bortezomib-resistant multiple myeloma cells has uncovered adaptive changes that allow cells to survive proteasome inhibition. nih.gov These resistant cells exhibit a metabolic switch characterized by higher mitochondrial metabolism and oxidative phosphorylation. nih.gov There are global changes in pathways that support the synthesis and regeneration of crucial molecules like glutathione (B108866) and NAD(P)H, which enhances the cell's antioxidant capacity. nih.gov Additionally, a significant lipid class switch from lysolipids to sphingomyelins is observed in resistant cells, indicating profound alterations in lipid homeostasis. nih.gov These findings suggest that targeting these unique metabolic vulnerabilities could be a strategy to overcome Bortezomib resistance. nih.gov
Table 3: Metabolic Pathways and Responses Altered by Bortezomib
| Metabolic Pathway/Process | Observed Alteration | Cellular Context | Reference |
|---|---|---|---|
| Amino Acid Biosynthesis | Induced | Multiple Myeloma | nih.gov |
| Cysteine & Methionine Metabolism | Altered | General | |
| Redox Homeostasis (e.g., Glutathione synthesis) | Increased in resistant cells | Bortezomib-Resistant Multiple Myeloma | nih.gov |
| Oxidative Phosphorylation (OXPHOS) | Increased in resistant cells | Bortezomib-Resistant Multiple Myeloma | nih.gov |
| Lipid Metabolism | Lipid class switch (lysolipids to sphingomyelins) in resistant cells | Bortezomib-Resistant Multiple Myeloma | nih.gov |
1r,2r Bortezomib D5 As a Research Tool and Future Perspectives
Application in Target Validation and Biochemical Pathway Elucidation Studies
The use of isotopically labeled compounds like (1R,2R)-Bortezomib-d5 is instrumental in unequivocally validating the molecular target of a drug and elucidating the downstream consequences of its engagement. The deuterium (B1214612) label serves as a stable, non-radioactive tracer that allows for the precise tracking and quantification of the compound within complex biological matrices.
In target validation, this compound can be used in competitive binding assays. By incubating cell lysates or purified proteasomes with the deuterated compound and a non-labeled competitor, researchers can use mass spectrometry to quantify the amount of bound this compound. This provides a direct measure of target engagement and can be used to determine the binding affinity of other potential proteasome inhibitors.
Furthermore, the stability of the deuterium label makes this compound an excellent tool for tracing the drug's interaction with the ubiquitin-proteasome system (UPS). nih.govresearchgate.net The UPS is a critical pathway for the degradation of intracellular proteins, and its inhibition by Bortezomib (B1684674) leads to the accumulation of proteins that would normally be destroyed. nih.govmdpi.com By using this compound in cell culture experiments, followed by proteomic analysis, scientists can identify the specific proteins that accumulate upon proteasome inhibition. This helps to map the biochemical pathways affected by the drug, revealing connections to cell cycle regulation, apoptosis, and endoplasmic reticulum (ER) stress. nih.govmdpi.com For instance, studies have shown that proteasome inhibition leads to the stabilization of key regulatory proteins such as p21, p27, and p53. nih.gov
Utility in Preclinical Drug-Drug Interaction Studies Leveraging Deuteration for PK Tracing
The pharmacokinetic (PK) profile of a drug—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its efficacy and potential for drug-drug interactions (DDIs). Deuterated compounds like this compound offer significant advantages in preclinical PK and DDI studies. gabarx.comresearchgate.net
The primary advantage of deuteration lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net For drugs metabolized by enzymes that cleave a C-H bond, such as the cytochrome P450 (CYP) family, substituting hydrogen with deuterium at the site of metabolism can slow down this process. nih.gov This can lead to a longer half-life, increased drug exposure, and a more predictable metabolic profile. gabarx.com
In DDI studies, this compound can be used as a tracer. For example, an animal model could be co-administered non-labeled Bortezomib and a second drug that is a potential inhibitor or inducer of the same metabolic enzymes. Subsequently, a dose of this compound can be given. Using mass spectrometry, analysts can distinguish between the non-labeled Bortezomib and the deuterated version and their respective metabolites. This allows for a precise measurement of how the co-administered drug affects the clearance of Bortezomib, without the confounding variable of altered absorption or distribution from separate experiments. This "stable-isotope switching" methodology provides cleaner, more definitive data on the potential for metabolic DDIs.
Table 1: Pharmacokinetic Parameters Influenced by Deuteration
| Pharmacokinetic Parameter | Typical Effect of Deuteration at a Metabolic Site | Rationale |
|---|---|---|
| Metabolic Clearance | Decreased | Kinetic Isotope Effect slows bond cleavage by metabolic enzymes. nih.gov |
| Half-life (t1/2) | Increased | Slower clearance leads to longer persistence in the body. researchgate.net |
| Oral Bioavailability | Potentially Increased | Reduced first-pass metabolism in the liver allows more drug to reach systemic circulation. |
| Formation of Specific Metabolites | Decreased | "Metabolic shunting" can be reduced, leading to a cleaner toxicity profile. nih.gov |
Advancements in Isotope Labeling Techniques for Complex Biological Molecules
The synthesis of isotopically labeled molecules like this compound relies on a growing arsenal (B13267) of advanced chemical and biological techniques. musechem.com The goal is to introduce isotopes at specific positions within a molecule efficiently and with high selectivity.
Recent years have seen significant progress in methods for late-stage functionalization, which allows for the introduction of isotopes into a nearly complete drug molecule. musechem.com This is highly advantageous as it minimizes the number of synthetic steps required and allows for the rapid generation of labeled analogues. Techniques such as metal-catalyzed hydrogen isotope exchange (HIE) have become more versatile and predictable, enabling the targeted replacement of hydrogen with deuterium even in complex structures. musechem.com
For biological molecules, methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have revolutionized proteomics. nih.govrsc.org While not directly used for synthesizing a small molecule like Bortezomib, the principles of metabolic labeling are being adapted. For instance, engineered microorganisms or enzymatic systems can be used to produce complex precursors that are already isotopically labeled, which can then be incorporated into a final synthetic scheme.
Table 2: Modern Isotope Labeling Strategies
| Labeling Technique | Description | Application Area |
|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Catalytic methods to directly swap H for D or T on a complex molecule. | Late-stage labeling of small molecule drugs. musechem.com |
| Synthesis from Deuterated Precursors | Incorporating simple, commercially available deuterated building blocks early in a synthetic route. | General synthesis of deuterated compounds. |
| Pulsed SILAC (pSILAC) | A dynamic labeling method where cells are exposed to heavy isotope-labeled amino acids for a defined period. | Measuring protein synthesis and turnover rates in proteomics. nih.gov |
| Enzymatic Synthesis | Using isolated enzymes or whole-cell biocatalysts to perform specific, isotope-incorporating reactions. | Production of chiral or complex labeled biomolecules. |
Development of Novel Analytical Platforms for Quantitative and Qualitative Analysis of Deuterated Compounds
The ability to accurately detect and quantify deuterated compounds is paramount to their use in research. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone analytical techniques in this field.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the workhorse for analyzing deuterated compounds in biological samples. It can easily distinguish between this compound and its non-labeled counterpart based on their mass difference, allowing for precise quantification even at very low concentrations. Tandem mass spectrometry (MS/MS) further aids in structural confirmation by analyzing the fragmentation patterns of the molecules.
NMR spectroscopy offers complementary information. While MS provides mass information, NMR provides detailed structural data. Specialized NMR techniques can quantify the degree of deuterium incorporation at specific sites within a molecule. nih.gov For example, 13C NMR with simultaneous proton and deuterium decoupling can resolve signals from different isotopologues, providing a precise picture of the isotopic purity and distribution. nih.gov
Recent advancements include the development of more sensitive MS instruments and novel chromatographic methods that can even separate molecules based on subtle differences caused by deuteration, known as the chromatographic isotope effect. acs.org
Integration of Multi-Omics Data for Systems Biology Understanding of Proteasome Inhibition
The biological response to a drug like Bortezomib is incredibly complex, involving changes across the genome, transcriptome, proteome, and metabolome. A systems biology approach, which integrates data from these different "omics" layers, is necessary to build a comprehensive model of the drug's mechanism of action. elifesciences.org
Proteasome inhibition by this compound triggers a cascade of cellular events. Multi-omics studies can capture these changes on a global scale:
Proteomics/Ubiquitylomics: Using techniques like SILAC and mass spectrometry, researchers can quantify changes in the levels of thousands of proteins and their ubiquitylation status after treatment. nih.gov This directly reveals the substrates of the proteasome and the immediate consequences of its inhibition. nih.govresearchgate.net
Phosphoproteomics: This approach identifies changes in protein phosphorylation, a key mechanism of signal transduction. Studies have shown that Bortezomib treatment alters the phosphorylation of numerous proteins involved in cell survival and apoptosis pathways. nih.gov
Transcriptomics: By analyzing mRNA levels (e.g., via RNA-seq), scientists can see how proteasome inhibition affects gene expression. This can reveal feedback loops and compensatory mechanisms that cells activate in response to the drug.
Metabolomics: This involves studying the small molecule metabolites within a cell. Proteasome inhibition can cause significant metabolic reprogramming, and analyzing these changes can uncover novel vulnerabilities in cancer cells.
By integrating these datasets, researchers can construct detailed network models of the cellular response to proteasome inhibition. For example, the accumulation of a specific ubiquitylated protein (identified by proteomics) might be correlated with the activation of a signaling kinase (identified by phosphoproteomics) and a subsequent change in the expression of metabolic genes (identified by transcriptomics). Using isotopically labeled tools like this compound within these multi-omics workflows ensures that the observed effects can be directly and quantitatively linked to the action of the drug. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
